molecular formula C14H20FNO3S B2867265 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine CAS No. 1396816-04-8

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine

Cat. No.: B2867265
CAS No.: 1396816-04-8
M. Wt: 301.38
InChI Key: JKPPKABVEOXJEO-UHFFFAOYSA-N
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Description

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 4-fluorobenzylsulfonyl group and a methoxymethyl group

Preparation Methods

The synthesis of 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the 4-Fluorobenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzylsulfonyl chloride under basic conditions.

    Addition of the Methoxymethyl Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylsulfonyl group may enhance binding affinity to specific targets, while the methoxymethyl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-((4-Fluorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine can be compared with similar compounds such as:

    1-((4-Chlorobenzyl)sulfonyl)-4-(methoxymethyl)piperidine: This compound features a chlorobenzylsulfonyl group instead of a fluorobenzylsulfonyl group, which may affect its reactivity and binding properties.

    1-((4-Fluorobenzyl)sulfonyl)-4-(hydroxymethyl)piperidine: The presence of a hydroxymethyl group instead of a methoxymethyl group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-19-10-12-6-8-16(9-7-12)20(17,18)11-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPPKABVEOXJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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